molecular formula C6H8F2O3 B6229651 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid CAS No. 2377035-02-2

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid

Cat. No. B6229651
CAS RN: 2377035-02-2
M. Wt: 166.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-hydroxycyclopentane-1-carboxylic acid (DFCA) is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material in the synthesis of other compounds, such as amino acids and heterocyclic compounds. DFCA is a versatile and important chemical, with many potential applications in the fields of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid has been used as a starting material in the synthesis of various organic compounds, including amino acids, heterocyclic compounds, and other specialty chemicals. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid has been used in the synthesis of fluorinated compounds, such as fluorinated alcohols, carboxylic acids, and nitriles.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid is not fully understood. However, it is thought to involve the formation of an intermediate hydroxycyclopentanone, which is then converted to the desired product. The reaction is believed to proceed through a series of nucleophilic additions and eliminations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid are not well understood. However, it is believed to have some potential therapeutic applications, including the treatment of inflammatory diseases and cancer. In addition, 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid has been shown to exhibit anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid in laboratory experiments include its low cost, availability, and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a wide range of applications. However, its use in laboratory experiments is limited by its low solubility in water and its tendency to form by-products.

Future Directions

In the future, 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid may be used in the synthesis of novel compounds, such as fluorinated compounds, for use in pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it may be used as a starting material for the synthesis of amino acids and heterocyclic compounds. It may also be used in the development of new drugs for the treatment of inflammatory diseases and cancer. Finally, 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid may be used in the synthesis of fluorinated alcohols, carboxylic acids, and nitriles.

Synthesis Methods

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid can be synthesized from 2,2-difluorocyclopentanone by a two-step process. In the first step, the cyclopentanone is reacted with anhydrous hydrochloric acid in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction yields the corresponding hydrochloride salt, which is then treated with sodium hydroxide to form the desired product. The reaction is typically carried out at room temperature, and the product can be isolated by simple filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid involves the conversion of a cyclopentene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclopentene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Cyclopentene is reacted with bromine in the presence of sodium hydroxide to form 2-bromocyclopentene.", "2-bromocyclopentene is reduced with sodium borohydride to form 2-cyclopentenol.", "2-cyclopentenol is reacted with hydrochloric acid to form 2-chlorocyclopentanone.", "2-chlorocyclopentanone is reacted with sodium bicarbonate to form 2-hydroxycyclopentanone.", "2-hydroxycyclopentanone is reacted with sodium borohydride to form 2-hydroxycyclopentanol.", "2-hydroxycyclopentanol is reacted with hydrochloric acid to form 2-chloro-1-hydroxycyclopentane.", "2-chloro-1-hydroxycyclopentane is reacted with sodium bicarbonate to form 2-hydroxy-1-cyclopentenylcarbinol.", "2-hydroxy-1-cyclopentenylcarbinol is reacted with sodium bicarbonate to form 2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid." ] }

CAS RN

2377035-02-2

Product Name

2,2-difluoro-1-hydroxycyclopentane-1-carboxylic acid

Molecular Formula

C6H8F2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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